molecular formula C9H11BrFNO2S B1532207 3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide CAS No. 1874673-86-5

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide

Cat. No. B1532207
M. Wt: 296.16 g/mol
InChI Key: KIFBJLKIVGWZJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is a sulfonamide compound . Sulfonamides have been used as antibacterial drugs for decades . They have a wide range of biological applications in medicine and as pesticides . In recent years, it has been found that sulfonamides have more extensive biological activities . Thus, sulfonamide compounds have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .


Synthesis Analysis

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .


Molecular Structure Analysis

The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .


Chemical Reactions Analysis

DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule . In addition, vibrational frequencies are analyzed, revealing some physicochemical properties of the title compound .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.16 g/mol. It is a powder in physical form .

Scientific Research Applications

Solvent-free Synthesis Applications

N-halosulfonamides have been utilized as efficient catalysts for the synthesis of triazines and other compounds under solvent-free conditions. This highlights their potential role in facilitating greener chemical processes (Ghorbani‐Vaghei et al., 2015).

Antimicrobial Activity

Sulfonamide compounds have shown promising antimicrobial activity. A study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline demonstrated potent antimicrobial effects against bacteria and fungi, suggesting the potential of sulfonamides in developing new antimicrobial agents (Janakiramudu et al., 2017).

Inhibition of Tumor-associated Isozymes

Halogenated sulfonamides have been investigated for their ability to inhibit tumor-associated carbonic anhydrase isozymes, indicating their potential use in cancer research and therapy (Ilies et al., 2003).

Drug Design and Functional Group Analysis

The sulfonamide group is a crucial functional group in drug design, appearing in many marketed drugs. Its role and safety have been thoroughly discussed in the context of medicinal chemistry, emphasizing its significance in developing new therapeutic agents (Kalgutkar et al., 2010; Smith & Jones, 2008).

Safety And Hazards

The compound has a signal word of “Warning” according to its safety information . More detailed safety and hazard information can be found in its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-bromo-4-fluoro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO2S/c1-2-5-12-15(13,14)7-3-4-9(11)8(10)6-7/h3-4,6,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFBJLKIVGWZJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-fluoro-N-propylbenzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.